2-Bromo-5-methoxypyridine 1-oxide
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Overview
Description
2-Bromo-5-methoxypyridine 1-oxide is a chemical compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and an oxide group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxypyridine 1-oxide typically involves the bromination of 5-methoxypyridine followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be further oxidized or reduced depending on the desired transformation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products include 2-azido-5-methoxypyridine and 2-thiocyanato-5-methoxypyridine.
Coupling Reactions: Products include various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Bromo-5-methoxypyridine 1-oxide has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecules.
Biology: The compound is used in the synthesis of bioactive molecules and potential pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug discovery.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyridine 1-oxide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a coupling partner in cross-coupling reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
2-Bromo-5-methylpyridine 1-oxide: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-5-methoxypyridine: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-2-methoxypyridine: Similar structure but with the bromine and methoxy groups in different positions.
Uniqueness: 2-Bromo-5-methoxypyridine 1-oxide is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Biological Activity
2-Bromo-5-methoxypyridine 1-oxide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a bromine atom and a methoxy group, along with an N-oxide functionality. Its chemical formula is C₆H₆BrNO₂, and it has a CAS number of 1305322-98-8. The presence of both the bromine and methoxy groups enhances its reactivity and potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactions : The brominated structure allows it to act as an electrophile, interacting with nucleophilic sites in biomolecules, which can lead to enzyme inhibition or activation.
- Receptor Modulation : It has been shown to interact with central nicotinic acetylcholine receptors, modulating neurotransmission and influencing various cellular processes.
- Biochemical Pathways : Similar compounds have been implicated in the synthesis of kinase inhibitors, suggesting that this compound may influence signal transduction pathways critical for cellular function.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that pyridine derivatives, including this compound, possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : The compound's potential as an antiviral agent has been highlighted in the context of the COVID-19 pandemic, where pyridine derivatives were explored for their ability to inhibit viral replication .
- Antitumor Effects : Some studies suggest that compounds within the pyridine class may have antitumor properties, although specific data on this compound is still limited .
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyridine compounds. Below is a summary of relevant findings:
Study | Findings | Compound Tested |
---|---|---|
Soukup et al. (2022) | Demonstrated antimicrobial activity against S. aureus with MIC values indicating effectiveness at low concentrations | Various pyridinium salts |
Tamilvendan et al. (2022) | Synthesized Mannich bases showing moderate antimicrobial effects against E. coli and Bacillus subtilis | Mannich pyrol-pyridine bases |
PMC Article (2022) | Highlighted the therapeutic potential of pyridine derivatives in treating infections during the COVID-19 pandemic | Various pyridine compounds |
Applications in Medicinal Chemistry
This compound serves as a valuable building block in synthetic chemistry. It has been utilized in:
- Synthesis of Bioactive Compounds : The compound acts as an intermediate in synthesizing novel pyridine-based derivatives via reactions such as Suzuki cross-coupling.
- Drug Development : Its role in developing drugs targeting specific biological pathways is significant, particularly in anti-inflammatory and anticancer research.
Properties
IUPAC Name |
2-bromo-5-methoxy-1-oxidopyridin-1-ium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-3-6(7)8(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBKECCSXLSJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=C(C=C1)Br)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716538 |
Source
|
Record name | 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-98-8 |
Source
|
Record name | 2-Bromo-5-methoxy-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00716538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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